2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids using N-bromosuccinimide under radical-chain reaction conditions. This method has been utilized to create novel electrophilic building blocks for the synthesis of EPCs, highlighting the versatility and reactivity of the bromo-isoindolinyl moiety in synthetic applications (Zimmermann & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives has been elucidated through X-ray crystallography, revealing significant details about their stereochemistry and hydrogen bonding patterns. These studies provide insights into the conformational preferences and the impact of the bromo and isoindolinyl groups on the overall molecular geometry (Gallagher, Brady, & Murphy, 2000).
Chemical Reactions and Properties
The compound serves as a precursor in various chemical reactions, including substitutions and chain elongations, demonstrating its utility in synthesizing chiral derivatives with potential applications in medicinal chemistry and material science. The chemical reactivity is influenced by the bromo and isoindolinyl groups, which facilitate the introduction of functional groups and structural modifications (Noda & Seebach, 1987).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives, including melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and interactions. The distinct hydrogen bonding and molecular packing observed in these compounds influence their physical characteristics and stability (Gallagher et al., 2000).
Scientific Research Applications
Antiviral Activity
- Application : Indole derivatives have been reported to possess antiviral activity .
- Method : Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and tested for their antiviral properties .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Anti-inflammatory Activity
Anticancer Activity
Also, it’s worth mentioning that this compound is available for purchase for research purposes . This suggests that it might be used in various types of scientific research, although the specific applications are not listed .
Also, it’s worth mentioning that this compound is available for purchase for research purposes . This suggests that it might be used in various types of scientific research, although the specific applications are not listed .
properties
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKPTNUIUCQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344180 | |
Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
CAS RN |
35197-64-9 | |
Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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